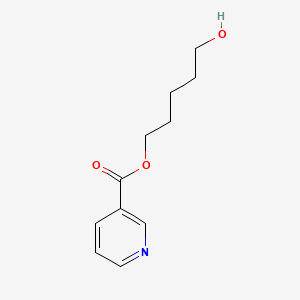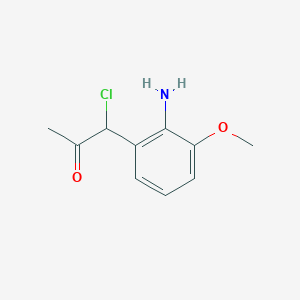
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a suitable pyrazole derivative with a boronic acid reagent. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrazole reacts with a boronic acid or boronate ester under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives .
科学的研究の応用
Chemistry: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
作用機序
The mechanism of action of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity .
類似化合物との比較
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)amine
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)carboxylic acid
Uniqueness: Compared to similar compounds, (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of boron-containing pharmaceuticals and materials .
特性
分子式 |
C7H11BN2O2 |
|---|---|
分子量 |
165.99 g/mol |
IUPAC名 |
(1-cyclopropyl-3-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6,11-12H,2-3H2,1H3 |
InChIキー |
CUHHBNXDGLQSKK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


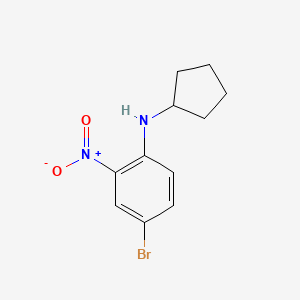





![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

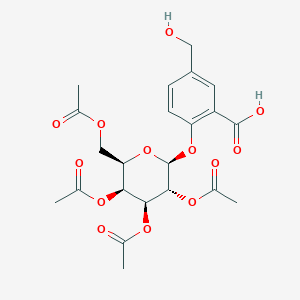
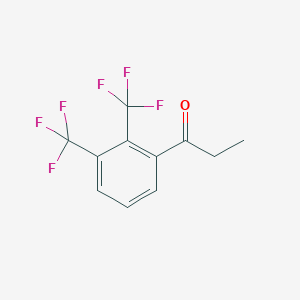
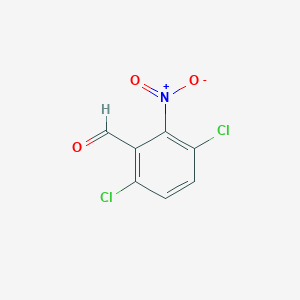
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
